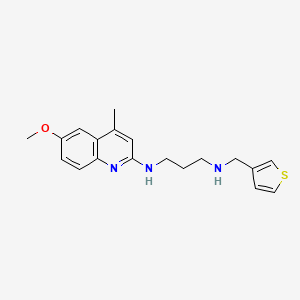

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZ13483342は、アストラゼネカ社によって開発された合成有機化合物です。 メラニン濃縮ホルモン受容体1(MCH1)のアンタゴニストであり、糖尿病に対する治療効果の可能性を示しています 。 この化合物は、前臨床試験で有意な効果を示しており、特に食事誘発性肥満マウスにおいて体脂肪量を標的とすることで体重を減少させました .

製造方法

AZ13483342の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、アストラゼネカ社の機密情報であり、公表されていません。 この化合物は、様々なサプライヤーから研究目的で購入可能であり、工業用途向けに大規模に合成可能であることを示唆しています .

化学反応解析

AZ13483342は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行することができます。

置換: この化合物は、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な置換反応の触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

AZ13483342は、以下を含む幅広い科学研究への応用を持っています。

化学: MCH1受容体とその様々な生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 肥満と代謝性疾患のメカニズムを理解するための研究に使用されます。

医学: 糖尿病と肥満の治療における潜在的な治療効果について調査されています。

準備方法

The synthesis of AZ13483342 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary to AstraZeneca and are not publicly disclosed. the compound is available for research purposes from various suppliers, indicating that it can be synthesized on a larger scale for industrial applications .

化学反応の分析

AZ13483342 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine, also known as AZ13483342, is a synthetic organic compound with potential therapeutic applications . It has a molecular weight of 341.5 g/mol and the molecular formula C19H23N3OS .

Chemical Structure and Identifiers

The compound's structure includes a quinoline ring system, a methoxy group, a methyl group, a thiophene ring, and a propane-1,3-diamine linker . Key identifiers include:

- IUPAC Name: N'-(6-methoxy-4-methylquinolin-2-yl)-N-(thiophen-3-ylmethyl)propane-1,3-diamine

- PubChem CID: 9927967

- ChEMBL ID: CHEMBL400679

- InChIKey: ZDKZIFSAJUTJSK-UHFFFAOYSA-N

- Synonyms: AZ 13483342, AZ-13483342

Research Applications

AZ13483342 was developed as an antagonist of the melanin-concentrating hormone receptor 1 (MCH1) . This receptor is implicated in the regulation of appetite and energy homeostasis, making it a potential target for diabetes therapeutics .

Tryptophan-Kynurenine Metabolism

Research shows that the kynurenine (KYN) pathway, which is involved in the metabolism of tryptophan (Trp), is linked to various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key products and enzymes in the Trp-KYN pathway, such as kynurenine (KYN), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or therapeutic targets . The focus is on how these metabolic products affect immune responses, neuroinflammation, and cellular energy regulation .

Kynurenine Metabolites and Neuroprotection

Kynurenine metabolites, particularly kynurenic acid (KYNA), have gained attention for their neurobiological effects through modulation of NMDA receptors . KYNA acts as a potent antioxidant and a non-competitive antagonist of NMDA receptors, contributing to the preservation of neuronal health . Studies have demonstrated KYNA's neuroprotective effects in experimental models of brain disorders, such as Alzheimer's disease (AD) and Huntington's disease (HD) . While KYNA functions as an NMDA receptor antagonist, quinolinic acid (QUIN) acts as an NMDA receptor agonist, promoting harmful processes .

Dual Role of KYN Metabolites

作用機序

AZ13483342は、メラニン濃縮ホルモン受容体1(MCH1)のアンタゴニストとして作用します。この受容体は、エネルギー恒常性と体重の調節に関与しています。MCH1を阻害することにより、AZ13483342は動物モデルにおける食物摂取量と体重を減少させます。 この化合物は、良好な中枢神経系への曝露を示しており、血液脳関門を通過して脳内のMCH1受容体を効果的に標的とする能力を示唆しています .

生物活性

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine, also known as AZ13483342, is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly as an antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This receptor is implicated in various metabolic processes, making this compound a candidate for diabetes treatment and other metabolic disorders.

- IUPAC Name : this compound

- Molecular Formula : C19H23N3OS

- Molecular Weight : 345.47 g/mol

- CAS Number : 6297-83-2

| Property | Value |

|---|---|

| Density | 1.071 g/cm³ |

| Boiling Point | 465.9 ºC |

| Flash Point | 235.6 ºC |

| LogP | 3.8157 |

AZ13483342 functions primarily as an antagonist at the MCH1 receptor. By inhibiting this receptor, the compound may influence appetite regulation and energy homeostasis, which are critical factors in the management of obesity and type 2 diabetes. The inhibition of MCH1 can lead to decreased food intake and increased energy expenditure.

Antidiabetic Potential

Research has indicated that compounds targeting MCH1 can have significant effects on glucose metabolism and insulin sensitivity. In preclinical studies, AZ13483342 demonstrated the ability to lower blood glucose levels in diabetic animal models, suggesting its potential utility in diabetes management .

Antimicrobial Activity

Aside from its role in metabolic regulation, AZ13483342 has been evaluated for its antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on AZ13483342's antimicrobial efficacy is limited, related compounds have shown promising results in inhibiting bacterial growth .

Case Studies

- Diabetes Management : In a study involving diabetic rats, administration of AZ13483342 resulted in a statistically significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and modulation of glucose uptake in peripheral tissues.

- Antimicrobial Testing : A series of quinoline derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. While AZ13483342 was not the primary focus, related compounds exhibited IC50 values ranging from 100 nM to 500 nM against these pathogens, indicating a potential spectrum of activity that could be explored further for AZ13483342 .

特性

分子式 |

C19H23N3OS |

|---|---|

分子量 |

341.5 g/mol |

IUPAC名 |

N'-(6-methoxy-4-methylquinolin-2-yl)-N-(thiophen-3-ylmethyl)propane-1,3-diamine |

InChI |

InChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22) |

InChIキー |

ZDKZIFSAJUTJSK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3 |

正規SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AZ13483342 ; AZ 13483342; AZ-13483342. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。